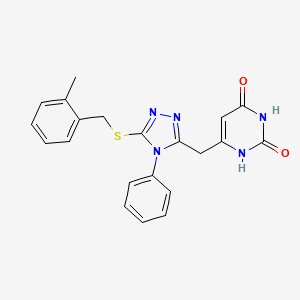

6-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine-2,4-dione, a class of compounds that has been extensively studied for various biological activities. Pyrimidine-2,4-diones are known for their potential in medicinal chemistry, particularly as antiviral, anticancer, and herbicidal agents, as well as for their role in human hormone receptor antagonism .

Synthesis Analysis

The synthesis of pyrimidine-2,4-dione derivatives often involves cyclization reactions and substitutions at different positions on the pyrimidine ring. For instance, cyclization of carbonyl-thiosemicarbazides in a basic medium can yield 6-substituted pyrimidine-2,4-diones . Additionally, reactions with electrophiles can further modify these compounds, as seen in the alkylation and acetylation reactions of the triazole ring . The synthesis of related compounds, such as the non-peptide antagonist TAK-013, involves the incorporation of a biaryl moiety and demonstrates the versatility of the pyrimidine-2,4-dione core in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine-2,4-dione derivatives is characterized by the presence of a pyrimidine ring, which can be further modified with various substituents. These modifications can significantly impact the compound's binding affinity and biological activity. For example, the methoxyurea side chain in TAK-013 is believed to form an intramolecular hydrogen bond, which may increase membrane permeability and oral absorption .

Chemical Reactions Analysis

Pyrimidine-2,4-dione derivatives can undergo various chemical reactions, including alkylation, acetylation, and cyclization, to yield new compounds with different properties . The reactivity of these compounds can be influenced by the substituents present on the pyrimidine ring, as seen in the selective acetylation of the triazole ring depending on the substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine-2,4-dione derivatives are influenced by their molecular structure. The introduction of specific functional groups can enhance the lipophilicity and oral bioavailability of these compounds. For example, the unique methoxyurea side chain in TAK-013 is speculated to increase the compound's apparent lipophilicity, which is beneficial for its pharmacokinetic profile . Additionally, the presence of a trifluoromethyl group in certain pyrimidine-2,4-dione compounds has been associated with good herbicidal activity .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .

Mode of Action

Related compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of CDK2 can disrupt the cell cycle, leading to cell growth inhibition . This can have downstream effects on cellular proliferation and survival .

Result of Action

The result of the compound’s action can be seen at the molecular and cellular levels. Inhibition of CDK2 can lead to significant alterations in cell cycle progression and induction of apoptosis . This can result in the inhibition of cell growth .

properties

IUPAC Name |

6-[[5-[(2-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-14-7-5-6-8-15(14)13-29-21-25-24-18(26(21)17-9-3-2-4-10-17)11-16-12-19(27)23-20(28)22-16/h2-10,12H,11,13H2,1H3,(H2,22,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIBMCPHYZBQRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)

![3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile](/img/structure/B3001522.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3001523.png)

![(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide](/img/structure/B3001524.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3001525.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide](/img/structure/B3001526.png)

![(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001528.png)